3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
3-methyl-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-3-5-9(6-4-7)13-8(2)11-12-10(13)14/h3-6H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSVSWZAJBJHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzoyl hydrazine with acetic anhydride, followed by cyclization with formic acid. The reaction mixture is then heated to promote the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms.
Comparison with Similar Compounds
Key Features:
- Synthesis: Typically synthesized via condensation of 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with substituted aldehydes, followed by purification through recrystallization .
- Acidity: The triazolone N-H group exhibits weak acidity (pKa ~10–12 in non-aqueous solvents), determined via potentiometric titration with tetrabutylammonium hydroxide (TBAH) .
- Spectroscopic Properties : Characterized by IR (N-H stretch ~3150 cm⁻¹), ¹H-NMR (triazolone proton at δ 10–12 ppm), and ¹³C-NMR (carbonyl C=O at δ 160–170 ppm) .
Comparative Analysis with Structural Analogues
Structural Modifications and Substituent Effects
The biological and chemical properties of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives are heavily influenced by substituents at the 3- and 4-positions. Below is a comparison of key analogues:
Acidity and Solvent Effects
- The target compound’s pKa (~11.2 in acetonitrile) is higher than derivatives with electron-donating groups (e.g., 4-diethylaminobenzylideneamino, pKa ~9.8) due to reduced N-H acidity .
- Solvent polarity significantly affects acidity; for example, pKa values decrease in polar aprotic solvents like DMF compared to alcohols .
Antioxidant Activity
- Mechanisms : Includes DPPH radical scavenging, metal chelation, and reducing power .
- Comparison: The 4-diethylaminobenzylideneamino derivative shows superior DPPH scavenging (IC₅₀ ~18 µM) due to resonance stabilization of radicals . The target compound exhibits moderate activity (IC₅₀ ~45 µM), attributed to the 4-methylphenyl group’s mild electron-donating effect . Thienyl derivatives demonstrate enhanced Fe²⁺ chelation (70–80% at 100 µM) via sulfur coordination .
Theoretical Studies
- DFT Calculations : The target compound’s HOMO-LUMO gap (~4.5 eV) suggests moderate reactivity, consistent with its antioxidant profile .
- NMR Shifts : GIAO calculations align with experimental ¹H/¹³C-NMR data (R² > 0.95), validating the proposed tautomeric structures .
Discussion of Contradictions and Limitations
- Antioxidant vs. Antitumor Activity : While electron-withdrawing groups (e.g., nitro) reduce antioxidant activity, they enhance antitumor effects, highlighting a trade-off .
- Solvent Dependence : Discrepancies in pKa values across studies may arise from solvent choice (e.g., tert-butyl alcohol vs. acetonitrile) .
Biological Activity
3-Methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (commonly referred to as compound 1) is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound's structure includes a triazole ring, which is known for its role in pharmacological applications, particularly in antifungal and antibacterial agents. This article reviews the biological activities associated with compound 1, supported by data tables and relevant research findings.
- Molecular Formula : C12H12N4O
- Molecular Weight : 228.25 g/mol
- CAS Number : 860785-01-9
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including compound 1. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 4–8 | |
| Mycobacterium abscessus | 4–8 | |
| Mycobacterium smegmatis | 4–8 | |
| Candida albicans | <0.05–0.3 | |
| C. parapsilosis | <0.05–0.1 |
These results indicate that compound 1 exhibits significant activity against both Gram-positive and Gram-negative bacteria, along with antifungal properties.
Anticancer Activity
The potential anticancer properties of triazole derivatives have also been explored. For instance, compounds structurally related to compound 1 have shown promising results in inhibiting cancer cell proliferation. A study reported that certain triazole derivatives exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM .
The mechanism of action for compound 1 appears to involve the inhibition of key enzymes and pathways essential for microbial survival and cancer cell growth. Triazoles typically interfere with the synthesis of nucleic acids and proteins by inhibiting specific enzyme activities such as:
- Inhibition of Ergosterol Biosynthesis : This is crucial for fungal cell membrane integrity.
- Interference with DNA Synthesis : By disrupting nucleic acid synthesis pathways in both bacteria and cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole compounds, including compound 1, demonstrated its effectiveness against multidrug-resistant strains of Staphylococcus aureus. The researchers found that the compound not only inhibited bacterial growth but also showed low cytotoxicity in human cell lines, indicating a favorable therapeutic index .
Case Study 2: Anticancer Properties
In another investigation focusing on the anticancer effects of triazoles, compound 1 was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations (≥20 µM). The study concluded that compound 1 could serve as a lead compound for further development in anticancer drug discovery .
Q & A
Basic: What are the standard synthetic protocols for preparing 3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one?
Answer:
The compound is synthesized via a condensation reaction between 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and substituted aldehydes (e.g., 4-(4-methylbenzoxy)-benzaldehyde) in the presence of triethylamine as a catalyst. The reaction typically proceeds in anhydrous ethanol under reflux conditions (70–80°C) for 4–6 hours. Post-synthesis purification involves recrystallization from ethanol or acetonitrile. Characterization is performed using melting point analysis, elemental analysis, and spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR) .
Basic: What spectroscopic and computational methods are recommended for structural elucidation?
Answer:
- Experimental:
- IR Spectroscopy: Identifies functional groups (e.g., triazolone ring C=O stretch at ~1700–1750 cm⁻¹) .
- NMR: ¹H-NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm; NH protons at δ 10–12 ppm). ¹³C-NMR confirms carbonyl carbons (~165–170 ppm) .
- UV-Vis: Determines electronic transitions (π→π* and n→π*) in ethanol, typically at 250–350 nm .
- Computational:
Advanced: How do solvent and molecular structure influence the acidity of the triazolone N-H proton?
Answer:
The weak acidity (pKa ~10–12 in non-aqueous media) arises from electron delocalization across the triazolone ring, stabilizing the deprotonated form. Solvent polarity and hydrogen-bonding capacity significantly affect acidity:
- Potentiometric Titration: Conducted in isopropyl alcohol or acetonitrile using tetrabutylammonium hydroxide (TBAH) to determine half-neutralization potentials (HNP) and pKa .
- Theoretical Analysis: DFT calculations (e.g., Mulliken charges, HOMO-LUMO gaps) quantify electron density distribution at the N-H site .
Advanced: What computational strategies are optimal for studying electronic properties and reactivity?
Answer:
- Basis Sets: Use B3LYP/6-311G(d,p) for geometry optimization and HF/6-311G(d,p) for comparative studies on total energy and dipole moments .
- Electronic Properties:
- Thermodynamic Properties: Calculate Gibbs free energy, entropy, and heat capacity at B3LYP level for stability assessments .
Advanced: How can this compound be applied in analytical chemistry for metal ion detection?
Answer:
- Sensor Modification: Immobilize derivatives (e.g., 3-methyl-4-(4-hydroxybenzylidenamino) analogs) on glassy carbon electrodes (GCE) via phenol oxidation. The modified GCE detects Cd(II) ions with a detection limit of 2.0×10⁻¹⁰ M in water samples using differential pulse voltammetry (DPV) .
- Mechanism: Triazolone acts as a chelating ligand, forming stable complexes with transition metals through N and O donor atoms .
Advanced: What methodologies are used to investigate antioxidant activity in triazolone derivatives?
Answer:
- DPPH Assay: Measures radical scavenging activity (IC₅₀ values) in ethanol. Derivatives with electron-donating substituents (e.g., –OCH₃) show enhanced activity due to increased resonance stabilization of radicals .
- Structure-Activity Relationship (SAR): Correlate Hammett constants (σ) of substituents with antioxidant efficacy using multivariate regression .
Advanced: How do crystallographic techniques validate the molecular structure?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
